2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carbonyl]-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one, primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB2 receptors) by acting as a ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the CB2 receptors, triggering a series of biochemical reactions within the cell.
Pharmacokinetics
The compound’s selectivity towards cb2 receptors suggests that it may have a favorable bioavailability profile .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given its interaction with CB2 receptors, the compound could potentially modulate immune response and pain perception .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carbonyl]-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-13-11-26-15(19(27)22-13)10-14(23-26)20(28)24-6-8-25(9-7-24)21(29)18-12-30-16-4-2-3-5-17(16)31-18/h2-5,10-11,18H,6-9,12H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWWVDJUZGJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.